molecular formula C20H26O3 B3933819 1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene

1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B3933819
M. Wt: 314.4 g/mol
InChI Key: IQHMSPKQESNDQY-UHFFFAOYSA-N
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Description

1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a butyl group attached to a benzene ring, which is further substituted with a propoxy chain linked to a methoxyphenoxy group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene typically involves multiple steps, including the formation of the propoxy chain and the attachment of the methoxyphenoxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene ring and the methoxyphenoxy group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. The propoxy chain and butyl group contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyphenoxy)benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(3-Methoxyphenoxy)benzoic acid: Similar structure with a methoxy group on the benzene ring.

    4-(3-(4-Methoxyphenoxy)propoxy)benzene: Lacks the butyl group.

Uniqueness

1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-4-16(2)17-6-8-19(9-7-17)22-14-5-15-23-20-12-10-18(21-3)11-13-20/h6-13,16H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHMSPKQESNDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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